molecular formula C11H14BrN3O2 B12079807 1-(5-Bromo-2-nitrophenyl)-1,4-diazepane

1-(5-Bromo-2-nitrophenyl)-1,4-diazepane

Cat. No.: B12079807
M. Wt: 300.15 g/mol
InChI Key: STJJFRPZPLXKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-nitrophenyl)-1,4-diazepane is an organic compound with the molecular formula C10H12BrN3O2 It is a derivative of diazepane, featuring a bromine and nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-nitrophenyl)-1,4-diazepane typically involves the reaction of 5-bromo-2-nitroaniline with 1,4-diazepane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-nitrophenyl)-1,4-diazepane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Bromo-2-nitrophenyl)-1,4-diazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-nitrophenyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromo-2-nitrophenyl)-1,4-diazepane is unique due to its diazepane ring, which imparts specific chemical and biological properties. The presence of both bromine and nitro groups enhances its reactivity and potential for various applications. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C11H14BrN3O2

Molecular Weight

300.15 g/mol

IUPAC Name

1-(5-bromo-2-nitrophenyl)-1,4-diazepane

InChI

InChI=1S/C11H14BrN3O2/c12-9-2-3-10(15(16)17)11(8-9)14-6-1-4-13-5-7-14/h2-3,8,13H,1,4-7H2

InChI Key

STJJFRPZPLXKNS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=C(C=CC(=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.